molecular formula C6H12O8P · Na B1162301 2-deoxy-D-Glucose-6-phosphate (sodium salt)

2-deoxy-D-Glucose-6-phosphate (sodium salt)

Cat. No. B1162301
M. Wt: 266.1
InChI Key: UYBJQNKBTZPKLV-JMWSHJPJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-D-Glucose (2-DG, Item No. 14325) is a synthetic analog of glucose used in cell metabolism and cancer research. 2-deoxy-D-Glucose-6-phosphate (2-DG6P) is a derivative of 2-DG. It is produced in mammalian cells by the action of hexokinase on 2-DG. The accumulation of 2-DG6P in cells can inhibit glycolysis, leading to cell death. However, the uptake of 2-DG by cells can be monitored in assays by the accumulation of 2-DG6P, which can be oxidized in vitro by glucose 6-phosphate dehydrogenase and reduce NADP+. In bacteria and yeast, 2-DG6P is metabolized to 2-DG by 2-DG6P phosphatase.

Scientific Research Applications

Inhibition of Bovine Heart Hexokinase

  • 2-deoxy-D-glucose-6-phosphate (2DG6P) has been found to inhibit mammalian hexokinase. This inhibition was observed through 31P NMR techniques and has implications for understanding glucose metabolism in the heart (Chen & Guéron, 1992).

Imaging Brain Deoxyglucose Uptake and Metabolism

  • 2DG and its phosphorylated form, 2DG6P, can be detected in 1H magnetic resonance imaging (MRI) through chemical exchange saturation transfer (CEST). This method allows for non-invasive imaging of deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling (Nasrallah et al., 2013).

Role in Inositol Monophosphate Assay

  • 2DG6P acts as a powerful competitive inhibitor in the assay for D-glucose 6-phosphate-1L-myoinositol 1-phosphate cyclase, though it is not a substrate for the enzyme. This finding is significant for enzymatic studies and biochemical assays (Barnett et al., 1970).

Impact on Glucose Metabolism and Cancer Therapy

  • 2DG interferes with D-glucose metabolism, indicating that nutrient and energy deprivation can suppress cancer cell growth. 2DG and 2DG6P inhibit glycolysis and induce cell death, affecting other molecular processes beyond glycolysis inhibition. This has implications for cancer therapy and the development of new anticancer agents (Pająk et al., 2019).

Hexose Transport in Microorganisms

  • Studies show that 2DG and its phosphorylated form can be taken up by microorganisms like Escherichia coli and Aspergillus nidulans. These studies contribute to our understanding of sugar transport and metabolism in these organisms (Brown & Romano, 1969; Dietz & Heppel, 1971).

Metabolomic Analysis

  • Metabolomic analysis using 2DG in human endometrial cancer cells revealed that 2DG can interfere with various biological processes beyond the glycolytic pathway. This includes the detection of unique 2DG-derived deoxy metabolites, which might play a role in altering global metabolism in cancer cells (Urakami et al., 2013).

Application in Plant Metabolism

  • In plant studies, 2-deoxy-2-fluoro-D-glucose (FDG) metabolism in Arabidopsis thaliana indicates differences from animal cells, extending beyond FDG-phosphate. This highlights the unique metabolic pathways in plants and the potential application of FDG as a radiotracer in plant imaging (Fatangare et al., 2015).

properties

Product Name

2-deoxy-D-Glucose-6-phosphate (sodium salt)

Molecular Formula

C6H12O8P · Na

Molecular Weight

266.1

InChI

InChI=1S/C6H13O8P.Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);/q;+1/p-1/t4-,5-,6+;/m1./s1

InChI Key

UYBJQNKBTZPKLV-JMWSHJPJSA-M

SMILES

O=CC[C@@H](O)[C@H](O)[C@H](O)COP(O)([O-])=O.[Na+]

synonyms

2-Deoxyglucose-6-phosphate; 2-DG6P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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